4-[(4Z)-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid
Description
4-[(4Z)-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms
Properties
IUPAC Name |
4-[(4Z)-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6S/c1-17-22(25(28)27(26-17)20-9-11-21(12-10-20)34(29,30)31)14-19-8-13-23(24(15-19)32-2)33-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,29,30,31)/b22-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNESVQKVANSNLU-HMAPJEAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C4=CC=C(C=C4)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C4=CC=C(C=C4)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4Z)-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid typically involves a multi-step process. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction proceeds through a condensation mechanism, forming the desired pyrazole derivative. The structures of the synthesized compounds are characterized by physicochemical properties and spectral means, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[(4Z)-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives with different substituents on the aromatic rings.
Scientific Research Applications
4-[(4Z)-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Due to its potential cytotoxic properties, the compound is being investigated for its anticancer activity.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(4Z)-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid involves its interaction with specific molecular targets. In biological systems, the compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of cellular events. For example, it has been observed to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The exact molecular pathways involved depend on the specific biological context and the target cells or tissues.
Comparison with Similar Compounds
4-[(4Z)-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid can be compared with other pyrazole derivatives, such as:
- 4-[(4Z)-4-[(4-ethoxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide
- 4-[(4Z)-4-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
